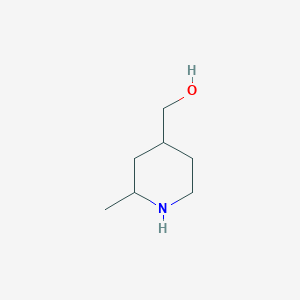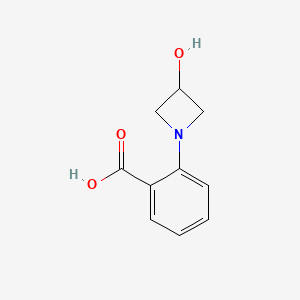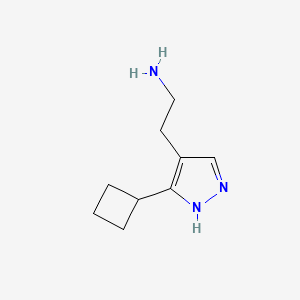
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
“2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound that contains a total of 28 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 four-membered ring(s), 1 five-membered ring(s), and 1 primary amine(s) (aliphatic) .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines . Additionally, the biosynthesis of aromatic compounds like cinnamylamine, which is similar in structure, has been achieved using a combinatorial metabolic engineering strategy .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclobutyl group attached to a pyrazol ring, which is further attached to an ethan-1-amine group . This structure includes a total of 28 bonds, with 5 of them being aromatic bonds, indicating the presence of a stable, aromatic pyrazol ring .
Chemical Reactions Analysis
Amines, such as “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .
Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of novel derivatives related to 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine have shown potential antibacterial activity. A study by Prasad (2021) involved the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which were tested for their antibacterial efficacy. The study utilized various analytical and spectral techniques for compound characterization and determined the antibacterial properties of these novel compounds Design, Synthesis and Antibacterial Activity of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives.
Anticancer Potential
Research by Alam et al. (2018) focused on the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. These compounds, including those structurally related to this compound, exhibited moderate to significant cytotoxicity against various human cancer cell lines, with some showing superior activity compared to standard drugs Design, synthesis and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents.
Polymerization Catalyst
A study by Obuah et al. (2014) investigated the use of pyrazolylamine ligands, structurally similar to this compound, in nickel(II) catalyzed oligomerization and polymerization of ethylene. The products and efficiency of these reactions were found to be dependent on the co-catalyst and solvent used, showcasing the potential of these compounds in industrial polymer production Solvent and co-catalyst dependent pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) catalyzed oligomerization and polymerization of ethylene.
Green Chemistry Applications
Prasanna et al. (2013) demonstrated the use of L-proline-catalyzed, on-water multicomponent domino reactions to synthesize a library of 4H-pyrano[2,3-c]pyrazol-6-amines, highlighting an eco-friendly approach to generating densely functionalized molecules potentially related to this compound. This study emphasizes the importance of green chemistry principles in the development of new synthetic methods Chemodivergent, multicomponent domino reactions in aqueous media: L-proline-catalyzed assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials.
Properties
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUBUFCHQKCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


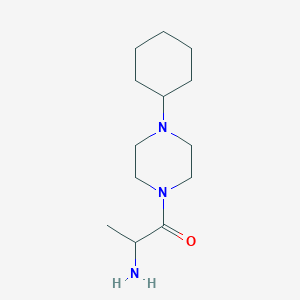
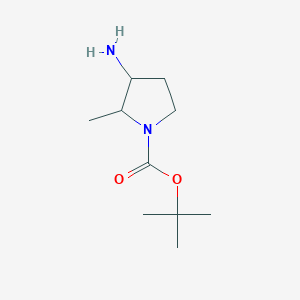

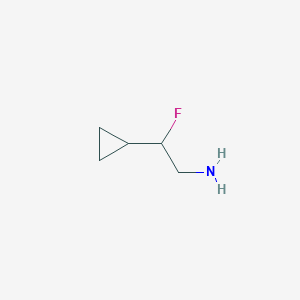
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)

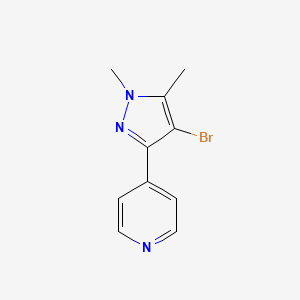

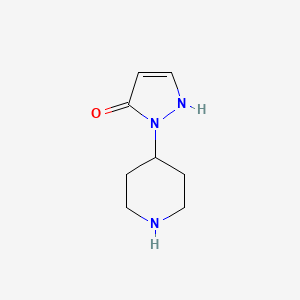
![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)

